molecular formula C15H14ClNO2 B11955186 3-Chloro-N-(3,4-dimethoxybenzylidene)aniline CAS No. 82363-26-6

3-Chloro-N-(3,4-dimethoxybenzylidene)aniline

Cat. No.: B11955186
CAS No.: 82363-26-6
M. Wt: 275.73 g/mol
InChI Key: OTDUGEHDBVJQHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3,4-dimethoxybenzylidene)aniline involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline in a 1:1 molar ratio . The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3,4-dimethoxybenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3,4-dimethoxybenzaldehyde and 4-chloroaniline.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(3,4-dimethoxybenzylidene)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3,4-dimethoxybenzylidene)aniline involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form coordination complexes with metal ions, which can influence its biological activity. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3,4-dimethoxybenzylidene)aniline: Similar structure but with a different position of the chloro group.

    3,4-Dimethoxybenzylidene-4-chloroaniline: Similar structure but with different substituents on the benzylidene group.

Uniqueness

3-Chloro-N-(3,4-dimethoxybenzylidene)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups in the molecule enhances its reactivity and potential for forming coordination complexes, making it a valuable compound in various research applications.

Properties

CAS No.

82363-26-6

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H14ClNO2/c1-18-14-7-6-11(8-15(14)19-2)10-17-13-5-3-4-12(16)9-13/h3-10H,1-2H3

InChI Key

OTDUGEHDBVJQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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